N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-fluoroaniline
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Overview
Description
N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-fluoroaniline is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and an aniline moiety substituted with a fluorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dimethylpyrazole with formaldehyde and 4-fluoroaniline under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-fluoroaniline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Research into its pharmacological effects may reveal new therapeutic applications.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-fluoroaniline involves its interaction with specific molecular targets. The pyrazole ring can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The aniline moiety may interact with biological targets, influencing cellular pathways and exhibiting pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor to N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-fluoroaniline, used in coordination chemistry.
4-Fluoroaniline: Another precursor, commonly used in organic synthesis.
N-[(3,5-dimethylpyrazol-1-yl)methyl]benzene: A similar compound with a benzene ring instead of an aniline moiety, used in catalysis.
Uniqueness
This compound is unique due to the combination of the pyrazole and aniline moieties, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and potential pharmacological activity make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-fluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-9-7-10(2)16(15-9)8-14-12-5-3-11(13)4-6-12/h3-7,14H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWZAPGOLPQUJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CNC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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